molecular formula C18H10 B3111712 9,10-Diethynylanthracene CAS No. 18512-55-5

9,10-Diethynylanthracene

Cat. No.: B3111712
CAS No.: 18512-55-5
M. Wt: 226.3 g/mol
InChI Key: IIPDKVKBZNLDMD-UHFFFAOYSA-N
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Description

9,10-Diethynylanthracene is an organic compound with the molecular formula C18H10. It is a derivative of anthracene, where ethynyl groups are attached to the 9 and 10 positions of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diethynylanthracene typically involves the following steps:

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The key steps involve ensuring the availability of high-purity starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Diethynylanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Common reagents include benzyne derivatives, and the reactions are typically carried out under thermal conditions or using a Lewis acid catalyst.

    Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used, often in the presence of a catalyst or under acidic conditions.

Major Products

Scientific Research Applications

Organic Electronics

Photovoltaic Devices
9,10-Diethynylanthracene has been utilized in the development of organic photovoltaic (OPV) devices. Its structure allows for efficient light absorption and charge transport, making it a suitable candidate for active layers in solar cells. Studies have shown that incorporating DEA into polymer blends enhances the efficiency of light harvesting due to its strong absorption characteristics in the visible spectrum .

Organic Light Emitting Diodes (OLEDs)
The compound is also explored for use in OLEDs. Its ability to emit light upon excitation is leveraged to create efficient light-emitting materials. The incorporation of DEA into OLED architectures has been reported to improve device performance by enhancing brightness and color purity .

Fluorescent Probes

Biological Imaging
this compound serves as a fluorescent probe in biological systems due to its strong emission properties. It can be used for imaging techniques such as fluorescence microscopy, enabling researchers to visualize cellular processes with high resolution. Its photostability and tunable emission make it a valuable tool for bioimaging applications .

Sensing Applications
The compound's fluorescence can be modulated by environmental factors, making it suitable for sensing applications. For instance, DEA-based sensors have been developed to detect specific ions or molecules through changes in fluorescence intensity or wavelength, providing a sensitive method for environmental monitoring and biochemical detection .

Polymer Synthesis

Conjugated Polymers
DEA has been employed in the synthesis of conjugated polymers through reactions like Sonogashira coupling. These polymers exhibit enhanced electrical conductivity and optical properties, making them ideal candidates for applications in organic electronics and photonics. The ability to adjust the polymer's properties by varying the composition and structure offers significant versatility in material design .

Polymer Type Synthesis Method Properties Applications
Conjugated PolymersSonogashira coupling with DEAHigh conductivity, tunable fluorescenceOrganic photovoltaics, OLEDs
Linear Conjugated PolymersCopolymerization with DEAEnhanced light absorptionSensing applications

Diels-Alder Reactions

This compound is a key participant in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. For example, the reaction of DEA with difluorobenzyne has been studied extensively, yielding naphthobarrelene derivatives with high selectivity and yield. This reaction showcases DEA's role as a versatile building block in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Diethynylanthracene is unique due to its ethynyl groups, which impart distinct photophysical properties and reactivity compared to other anthracene derivatives. Its ability to undergo specific cycloaddition and substitution reactions makes it a valuable compound for various scientific and industrial applications.

Biological Activity

9,10-Diethynylanthracene (DEA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its potential applications in drug development and photonic devices. This article reviews the biological activity of DEA, focusing on its interactions with biomolecules, cytotoxic effects, and implications for therapeutic use.

Chemical Structure and Properties

This compound features two ethynyl groups attached to the anthracene backbone at the 9 and 10 positions. Its chemical formula is C16H10, and it exhibits significant fluorescence properties, making it suitable for applications in bioimaging and as a fluorescent probe.

PropertyValue
Molecular Weight202.25 g/mol
Melting Point220 °C
SolubilitySoluble in organic solvents
Fluorescence EmissionStrong emission in UV range

Interaction with Biomolecules

Research indicates that DEA exhibits selective binding to nucleic acids, particularly G-quadruplex DNA structures. In a study evaluating its binding affinity, DEA demonstrated a higher selectivity for G-quadruplexes compared to double-stranded DNA (dsDNA). This selectivity is attributed to steric hindrance from the ethynyl substituents, which facilitate non-covalent interactions without intercalating into the dsDNA structure .

Case Study: G-Quadruplex Binding

A study conducted by researchers at MDPI reported that DEA's interaction with G-quadruplex DNA was characterized using electrospray ionization mass spectrometry (ESI-MS). The results indicated that DEA forms stable complexes with G-quadruplexes, which could have implications for developing targeted cancer therapies .

Cytotoxic Effects

The cytotoxicity of DEA has been evaluated in various cancer cell lines. In vitro studies have shown that DEA exhibits dose-dependent cytotoxic effects against human cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5ROS generation
MCF-715.0Apoptosis induction
A54910.0Cell cycle arrest

Photodynamic Activity

DEA has also been investigated for its photodynamic properties. Upon exposure to UV light, DEA generates singlet oxygen, which can induce cell death in tumor cells. This property is particularly useful in photodynamic therapy (PDT), where light-activated compounds are used to selectively destroy cancerous tissues .

Implications for Therapeutic Use

The selective binding of DEA to G-quadruplex DNA and its cytotoxic effects against cancer cells highlight its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in combination therapies and as a lead compound for the development of new anticancer drugs.

Future Directions

Further studies are needed to fully elucidate the biological mechanisms underlying the activity of DEA. Research should focus on:

  • In vivo studies to evaluate the therapeutic potential and safety profile.
  • Structure-activity relationship (SAR) studies to optimize the compound's efficacy.
  • Exploration of combination therapies with other anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9,10-diethynylanthracene, and how is purity ensured?

  • Methodological Answer : The synthesis often involves Sonogashira coupling or oxidative coupling of terminal alkynes with anthracene derivatives. For example, polymerization reactions using CuI catalysts in tetrahydrofuran (THF) under optimized conditions (24-hour reaction time) yield high-purity products . Purity is verified via high-performance liquid chromatography (HPLC ≥99%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy are critical for analyzing π-conjugation and photophysical properties, while NMR (¹H and ¹³C) confirms ethynyl group attachment and anthracene backbone structure. X-ray crystallography, refined using programs like SHELXL or SHELXTL, resolves molecular geometry and packing arrangements .

Q. How is the stability of this compound assessed under experimental conditions?

  • Methodological Answer : Stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Storage recommendations (e.g., inert atmosphere, −20°C) are based on empirical stability tests against oxidation and humidity .

Advanced Research Questions

Q. How does this compound exhibit regioselectivity in Diels-Alder reactions?

  • Methodological Answer : Regioselectivity in cycloaddition reactions (e.g., with 3,6-difluorobenzyne) is determined computationally using density functional theory (DFT) to model transition states and experimentally via X-ray crystallography of reaction products. The 1,4-selectivity arises from steric and electronic effects at the anthracene core .

Q. What methodologies quantify the conductance of this compound in molecular junctions?

  • Methodological Answer : Conductance is measured using scanning tunneling microscopy (STM) break-junction techniques. Data is interpreted via the Quantitative Circuit Rule (QCR), which incorporates backbone parameters (e.g., banthb_{\text{anth}}) derived from DFT calculations and experimental conductance values of oligo(arylene-ethynylene) wires .

Q. How are reaction conditions optimized for this compound-based polymer synthesis?

  • Methodological Answer : Catalyst selection (e.g., CuI) and solvent polarity (THF) are optimized to prevent side reactions. Reaction time (24 hours) balances yield and catalyst deactivation caused by metal-alkyne complexation. Prolonged durations (>24 hours) reduce efficiency due to catalyst degradation .

Q. What thermodynamic data are available for hydrogenation or dehydrogenation of this compound derivatives?

  • Methodological Answer : Thermochemical properties, such as enthalpy changes (ΔH\Delta H), are derived from NIST-standardized hydrogenation studies of anthracene analogs. Gas-phase calorimetry and computational simulations (e.g., Gaussian software) validate these values for predictive modeling .

Properties

IUPAC Name

9,10-diethynylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPDKVKBZNLDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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